3,4-Dibromo-indole-6-carboxylic acid methyl ester
Overview
Description
3,4-Dibromo-indole-6-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the indole ring, a carboxylic acid group at the 6 position, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-indole-6-carboxylic acid methyl ester typically involves the bromination of indole derivatives followed by esterification. One common method involves the bromination of indole-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting dibromo compound is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-indole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3,4-Dibromo-indole-6-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-indole-6-carboxylic acid methyl ester is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atoms and the indole ring structure may allow the compound to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-indole-6-carboxylic acid methyl ester
- 4-Bromo-indole-6-carboxylic acid methyl ester
- 3,4-Dichloro-indole-6-carboxylic acid methyl ester
Uniqueness
3,4-Dibromo-indole-6-carboxylic acid methyl ester is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The dibromo substitution pattern can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
methyl 3,4-dibromo-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLYWYJSPXUYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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